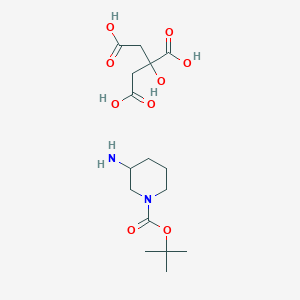
tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C16H28N2O9 . It is a salt formed from the combination of tert-butyl 3-aminopiperidine-1-carboxylate and citric acid (2-hydroxypropane-1,2,3-tricarboxylate) . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of tert-butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with citric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired salt. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate can be compared with similar compounds such as:
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyl 4-aminopiperidine-1-carboxylate: This compound has an amino group at the 4-position instead of the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable salts with citric acid, making it useful in various applications .
Properties
IUPAC Name |
tert-butyl 3-aminopiperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.C6H8O7/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,4-7,11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTRRISCELZOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














